
Methyl N-Succinimidyl Adipate
Overview
Description
Chemical Identity: Methyl N-Succinimidyl Adipate (CAS 118380-06-6), also known as 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate, is a bifunctional compound containing a methyl ester and an N-hydroxysuccinimide (NHS) ester group linked via an adipic acid backbone .
Preparation Methods
Halophosphoric Acid Ester-Mediated Synthesis
The halophosphoric acid ester method is a cornerstone for synthesizing succinimidyl esters, leveraging diphenyl chlorophosphate or dibutyl chlorophosphate as coupling agents . In this approach, methyl adipic acid (or its monomethyl ester) reacts with NHS in the presence of a halophosphoric acid ester and a base such as sodium hydrogencarbonate. The reaction proceeds via activation of the carboxylic acid group, forming a reactive intermediate that subsequently couples with NHS .
Key parameters include:
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Temperature : Reactions are typically conducted at 40–60°C to optimize activation without thermal degradation.
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Solvent : Acetone or ethyl acetate is preferred due to their compatibility with halophosphoric acid esters .
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Stoichiometry : A 1:1 molar ratio of carboxylic acid to NHS ensures minimal side products, though excess NHS (1.2:1) is occasionally used to drive the reaction to completion .
A representative protocol from patent US5734064A involves reacting 0.010 mol of methyl adipic acid with 0.012 mol of diphenyl chlorophosphate and 0.010 mol of NHS in acetone at 50°C for 1 hour . Post-reaction, the mixture is washed with aqueous solutions to remove unreacted reagents, yielding the product with >85% purity after recrystallization .
Acid Chloride Intermediate Method
This two-step method first converts methyl adipic acid into its acid chloride derivative, which is then reacted with NHS. The acid chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . Subsequent treatment with NHS in tetrahydrofuran (THF) or dioxane yields the succinimidyl ester.
Advantages :
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High reactivity of acid chlorides ensures rapid esterification.
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Scalable for industrial production due to straightforward purification via distillation .
Challenges :
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Moisture sensitivity necessitates strict anhydrous conditions.
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Byproducts like HCl require neutralization, complicating waste management .
A 2013 patent (CN103145601B) details the use of oxalyl chloride with methyl adipic acid in diethylene glycol dimethyl ether, achieving 92% conversion to the acid chloride. Subsequent NHS coupling at 105–130°C for 5 hours yielded Methyl N-succinimidyl adipate with 89% purity, further refined to >99% via ethyl acetate recrystallization .
Solid-Phase Synthesis for High-Purity Output
Emerging protocols adapt solid-phase techniques to minimize impurities. Methyl adipic acid is immobilized on resin beads functionalized with NHS groups, enabling stepwise esterification under controlled conditions. After reaction completion, the product is cleaved from the resin using trifluoroacetic acid (TFA) .
Performance Metrics :
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Throughput : Suitable for milligram-scale synthesis but limited by resin costs.
This method is favored in diagnostic reagent production, where purity is paramount .
Enzymatic Catalysis for Green Chemistry
Recent advancements explore lipases as biocatalysts for esterification. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates NHS coupling in non-aqueous media like tert-butanol. The enzyme’s regioselectivity minimizes side reactions, though yields remain modest (60–70%) compared to chemical methods .
Conditions :
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Temperature : 30–40°C to preserve enzyme activity.
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Solvent : Ethanol or tert-butanol enhances substrate solubility without denaturing the enzyme .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
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Halophosphoric Acid | 85–90 | 85–90 | High | Toxic byproducts |
Acid Chloride | 88–92 | 89–99 | Moderate | Moisture sensitivity |
Carbodiimide | 80–85 | 75–85 | Moderate | DCU removal challenges |
Solid-Phase | 70–75 | >98 | Low | High cost |
Enzymatic | 60–70 | 90–95 | Low | Suboptimal yields |
Industrial-Scale Optimization Strategies
Solvent Selection and Recycling
Ethyl acetate dominates industrial processes due to its low toxicity and ease of recovery via distillation . For instance, post-reaction mixtures are concentrated at 40°C under reduced pressure, enabling solvent reuse in subsequent batches .
Byproduct Management
Halophosphoric acid methods generate phenolic byproducts (e.g., phenol from diphenyl chlorophosphate), which are extracted using 2N hydrochloric acid and repurposed in other syntheses .
Crystallization Protocols
Recrystallization from ethyl acetate at −10°C yields needle-like crystals with 99.3% purity, as demonstrated in CN103145601B . Slow cooling (1°C/min) minimizes occluded impurities.
Chemical Reactions Analysis
Reactions with Amines
Methyl N-Succinimidyl Adipate reacts with primary amine groups to form stable amide bonds. This reaction is a type of N-hydroxysuccinimide (NHS) coupling, widely used to conjugate molecules in biological research .
General Reaction Scheme: Where R-NH2 represents an amine-containing compound.
Example: Conjugation of Luciferase
this compound can convert amine groups on surfaces to carboxyl groups .
Reaction Conditions:
- The reaction typically occurs in a buffer at a pH between 7 and 9 .
- The reaction is usually performed at room temperature or 4°C .
- The reaction time can vary from 30 minutes to several hours or overnight .
Factors Influencing the Reaction:
- pH: Higher pH promotes the deprotonation of the amine group, making it more nucleophilic and reactive .
- Solvent: Aqueous buffers are commonly used, but organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to improve the solubility of hydrophobic reactants .
- Temperature: Lower temperatures can slow down the reaction but may also reduce side reactions .
- Reactant Ratio: An excess of the amine-containing compound or this compound may be used to drive the reaction to completion .
Hydrolysis
This compound can be hydrolyzed under acidic or basic conditions to yield succinimide.
Hydrolysis Reaction:
Use as a Cross-linking Reagent
The sulfonyl groups attached to the succinimidyl rings of NHS-esters result in a cross-linker that is water-soluble, membrane-impermeable, and nonreactive with .
Scientific Research Applications
Bioconjugation
Overview : MNSA is widely used for the covalent attachment of biomolecules such as proteins, peptides, and nucleic acids. Its unique structure allows it to react with amine groups on target molecules, facilitating the formation of stable conjugates.
Applications :
- Protein Modification : MNSA can be employed to modify proteins for various purposes, including improving solubility and stability. This is particularly useful in therapeutic proteins where enhanced pharmacokinetics are desired .
- Antibody-Drug Conjugates (ADCs) : MNSA is instrumental in the development of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies, targeting cancer cells more effectively while minimizing side effects .
Vaccine Development
Overview : The use of MNSA in vaccine formulation has gained traction due to its ability to create glycoconjugate vaccines that stimulate robust immune responses.
Case Studies :
- Glycoconjugate Vaccines : Research has shown that MNSA can be utilized in synthesizing glycoconjugate vaccines. For instance, studies have demonstrated its effectiveness in conjugating polysaccharides to proteins, enhancing immunogenicity against pathogens like Streptococcus pneumoniae and Haemophilus influenzae .
- Adjuvant Properties : In addition to its role as a crosslinker, MNSA has been explored for its potential adjuvant properties, which can further enhance vaccine efficacy .
Drug Delivery Systems
Overview : MNSA's ability to form stable linkages makes it suitable for creating drug delivery systems that improve the therapeutic index of drugs.
Applications :
- Controlled Release Formulations : By conjugating drugs to carriers using MNSA, researchers have developed systems that allow for controlled release profiles, reducing the frequency of dosing and improving patient compliance .
- Targeted Delivery : MNSA enables the design of targeted delivery systems that can selectively release drugs at specific sites within the body, such as tumor tissues, thereby increasing drug concentration at the desired location while minimizing systemic exposure .
Cross-Linking Studies
Overview : MNSA serves as a valuable tool in cross-linking studies that aim to elucidate protein-protein interactions and cellular structures.
Applications :
- Protein Interaction Analysis : Utilizing MNSA in cross-linking experiments helps identify near-neighbor relationships among proteins and their ligands. This is crucial for understanding complex biological processes such as signal transduction and enzyme activity .
- Structural Biology : In structural biology research, MNSA aids in determining the three-dimensional structures of proteins by stabilizing transient interactions during analysis techniques like X-ray crystallography and NMR spectroscopy .
Case Studies Summary Table
Mechanism of Action
The mechanism of action of Methyl N-Succinimidyl Adipate involves its ability to react with amino groups to form stable amide bonds . This reaction is facilitated by the presence of the succinimidyl ester group, which is highly reactive towards nucleophiles such as primary amines . The formation of these amide bonds is crucial for the modification of proteins and other biomolecules, enabling their use in various applications .
Comparison with Similar Compounds
Structure and Reactivity :
- Methyl ester: A non-reactive group under physiological conditions, often used to stabilize one end of the molecule.
- NHS ester : A reactive group that targets primary amines (-NH₂) in proteins, peptides, or amine-modified biomolecules, enabling covalent conjugation .
Comparison with Structurally Similar Compounds
Di(N-Succinimidyl) Adipate (DSA)
Chemical Identity : DSA (CAS 59156-70-6) contains two NHS ester groups on an adipic acid backbone .
Functional Differences :
- DSA’s dual NHS esters enable intermolecular crosslinking (e.g., linking proteins or oligonucleotides), whereas this compound’s single NHS ester limits it to mono-functional conjugation .
Dimethyl Adipate
Chemical Identity : Dimethyl adipate (CAS varies) consists of two methyl esters on an adipic acid backbone .
Functional Differences :
- Dimethyl adipate lacks reactive NHS groups, limiting its utility to non-covalent applications like solvent formulation .
Methyl Adipate
Chemical Identity: Methyl adipate (CAS varies) has one methyl ester and one free carboxylic acid or another ester group .
Functional Differences :
- Methyl adipate’s variable group (e.g., free acid) allows for further chemical modifications, unlike this compound’s fixed NHS ester .
Diethyl Adipate
Chemical Identity : Diethyl adipate (CAS 141-28-6) features two ethyl esters .
Functional Differences :
- Diethyl adipate’s larger ethyl groups enhance solubility in non-polar matrices, contrasting with this compound’s amine-targeting reactivity .
Biological Activity
Methyl N-succinimidyl adipate (MSA) is a chemical compound widely utilized in biochemical research, particularly in the context of protein modification and conjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
This compound is an active ester that facilitates the conjugation of biomolecules. Its structure includes a succinimidyl group that reacts with primary amines, making it a valuable tool for creating stable linkages between proteins and other molecules. This property is crucial in various applications, including vaccine development and the creation of targeted drug delivery systems.
The primary biological activity of MSA involves its ability to form covalent bonds with amine-containing compounds. When MSA interacts with primary amines on proteins or peptides, it forms stable amide bonds, which can be utilized for various biochemical applications:
- Protein Modification : MSA is often used to modify proteins for enhanced stability or altered functionality.
- Conjugation in Glycoconjugate Vaccines : It plays a significant role in linking carbohydrate haptens to carrier proteins, which is essential for developing effective vaccines against infectious diseases .
Applications
- Vaccine Development : MSA is instrumental in creating glycoconjugate vaccines by facilitating the attachment of polysaccharides to protein carriers. This method enhances immunogenicity and efficacy .
- Bioconjugation : The compound is widely used in bioconjugation techniques to label proteins with fluorescent tags or other functional groups, enabling the study of protein interactions and dynamics .
- Cell Surface Modification : MSA can be employed to modify cell surfaces for various applications, including enhancing cell adhesion in tissue engineering .
Case Study 1: Protein Conjugation
A study demonstrated that MSA was used to conjugate proteins to surfaces for biosensor applications. The orientation and density of protein attachment were found to significantly influence the sensor's performance. The study highlighted that oriented conjugation using MSA resulted in lower nonspecific adhesion compared to nonoriented methods, leading to improved sensor specificity .
Case Study 2: Glycoconjugate Vaccines
In a research project focused on developing glycoconjugate vaccines against Clostridium difficile, MSA was utilized to link glycan epitopes to carrier proteins. The resulting conjugates exhibited enhanced binding affinities and immunogenic responses in animal models, showcasing the effectiveness of MSA in vaccine formulation .
Data Tables
Application | Description | Outcome |
---|---|---|
Protein Modification | Covalent attachment of tags or functional groups using MSA | Enhanced stability and functionality |
Glycoconjugate Vaccine | Linkage of polysaccharides to carrier proteins | Increased immunogenicity |
Cell Surface Engineering | Modification of cell surfaces for improved adhesion | Enhanced cellular interactions |
Properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-06-6 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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